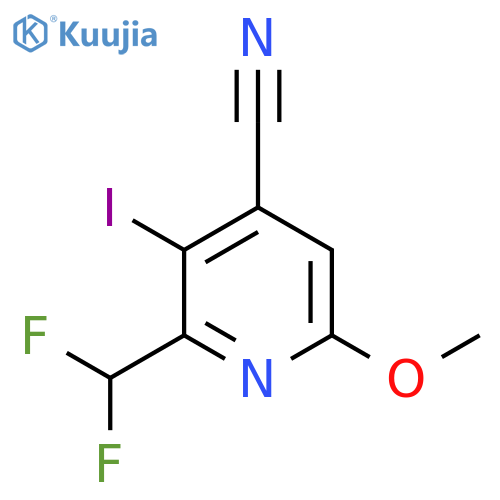Cas no 1804489-44-8 (4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine)

1804489-44-8 structure
商品名:4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine
CAS番号:1804489-44-8
MF:C8H5F2IN2O
メガワット:310.039380788803
CID:4807413
4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- 4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine
-
- インチ: 1S/C8H5F2IN2O/c1-14-5-2-4(3-12)6(11)7(13-5)8(9)10/h2,8H,1H3
- InChIKey: JIZSYNOAKIQNOP-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C#N)C=C(N=C1C(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 243
- トポロジー分子極性表面積: 45.9
- 疎水性パラメータ計算基準値(XlogP): 2.2
4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029043945-1g |
4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine |
1804489-44-8 | 97% | 1g |
$1,579.40 | 2022-04-02 |
4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine 関連文献
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
1804489-44-8 (4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine) 関連製品
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
